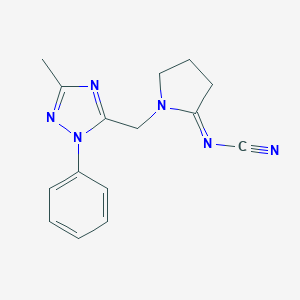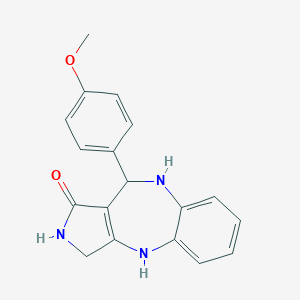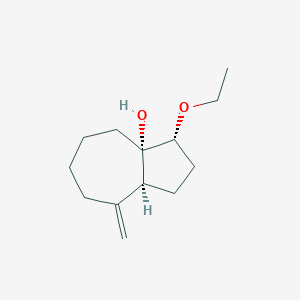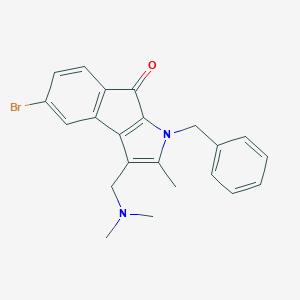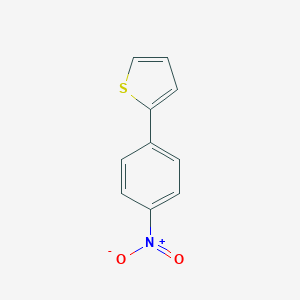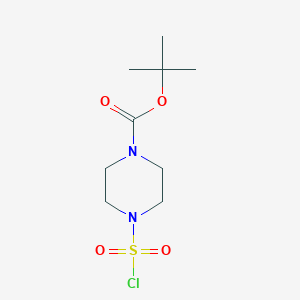
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 162046-65-3 . It has a molecular weight of 284.76 and its IUPAC name is tert-butyl 4-(chlorosulfonyl)-1-piperazinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 . This indicates that the compound contains a piperazine ring, which is substituted with a chlorosulfonyl group and a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and biological evaluation: Several studies have synthesized variants of tert-butyl piperazine-1-carboxylate compounds and evaluated their biological activities, including antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015); (Kulkarni et al., 2016).
Crystal and molecular structure analysis: Various studies have investigated the crystal and molecular structures of tert-butyl piperazine-1-carboxylate derivatives, providing insights into their chemical properties and potential applications in materials science and chemistry (Mamat et al., 2012); (Gumireddy et al., 2021).
Anticorrosive applications: A study has investigated the use of a tert-butyl piperazine-1-carboxylate derivative as an anticorrosive agent for carbon steel, highlighting its potential in industrial applications (Praveen et al., 2021).
Chiral synthesis: Research has explored the synthesis of chiral tert-butyl piperazine-1-carboxylate derivatives, which could have implications in pharmaceutical and medicinal chemistry (McDermott et al., 2008).
Inhibitory activity against cancer cells: A compound structurally related to tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate has been evaluated for its efficacy in inhibiting breast cancer cell proliferation, suggesting potential applications in cancer therapy (Kumar et al., 2007).
Safety and Hazards
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
Mechanism of Action
Target of Action
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate is an organosulfur compound
Mode of Action
It’s known that organosulfur compounds can participate in various reactions, including nucleophilic substitution, friedel-crafts alkylation, and michael addition .
Pharmacokinetics
The compound’s physical properties such as its melting point (82°c to 87°c) and its form (white to pale yellow powder) suggest that it may have certain bioavailability characteristics .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating nucleophilic substitution reactions. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. For instance, it can react with amino groups on proteins, potentially affecting their activity and stability .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent bonding. This modification can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in protein activity, which can disrupt normal cellular processes and lead to changes in cell behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chlorosulfonyl group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This modification can result in changes in gene expression by altering the activity of transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained modifications to cellular proteins, potentially leading to chronic changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more pronounced effects, including toxicity. Studies have shown that high doses of the compound can cause adverse effects, such as tissue damage and organ dysfunction. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that catalyze the breakdown of organosulfur compounds. These metabolic reactions can lead to the formation of various metabolites, which may have different biological activities. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can affect its overall activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within cells, where it can exert its effects. The compound’s localization can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
tert-butyl 4-chlorosulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMWUYNUIKMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628886 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-65-3 | |
| Record name | tert-Butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(chlorosulfonyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



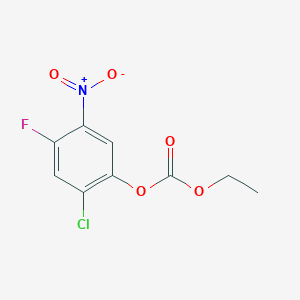

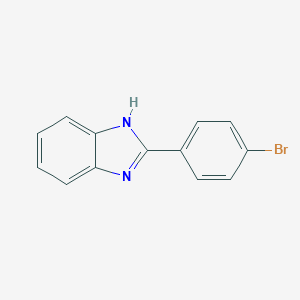


![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
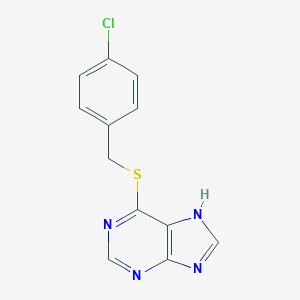
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
